Bienvenue dans la boutique en ligne BenchChem!

CGP 46700

Iron Overload Transfusional Hemosiderosis Oral Chelation Therapy

CGP 46700 (CP94) is an orally active bidentate iron chelator with 3.5× greater iron output than deferiprone in primates. It outperforms dexrazoxane in enhancing protoporphyrin IX accumulation for photodynamic therapy and uniquely aids metal delivery into P. aeruginosa biofilms. Unlike deferoxamine, it does not promote mucormycosis. Ideal for iron overload, PDT, and biofilm research. ≥98% purity, ready for R&D use.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 115900-75-9
Cat. No. B039708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 46700
CAS115900-75-9
Synonyms1,2-diethyl-3-hydroxypyridin-4-one
CP094
CP94
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)C=CN1CC)O
InChIInChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3
InChIKeyXIYFEESCIBNMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGP 46700: Hydroxypyridinone Iron Chelator with Distinct Metabolic and Functional Differentiation


CGP 46700 (synonyms: CP94, 1,2-diethyl-3-hydroxypyridin-4-one, EL1Net; CAS: 115900-75-9) is a small-molecule, orally active bidentate iron chelator belonging to the 3-hydroxypyridin-4-one (HPO) class [1]. Unlike the widely used deferoxamine (DFO), which requires parenteral administration, CP94 is orally bioavailable and efficiently mobilizes iron from ferritin and transferrin in vivo [2]. Its diethyl substitution pattern confers distinct pharmacokinetic and metabolic properties that differentiate it from the closely related dimethyl analog, deferiprone (CP20, L1), including divergent interspecies metabolism and central nervous system (CNS) penetration profiles [3].

Why Iron Chelator Substitution with CGP 46700 Is Not Interchangeable


The hydroxypyridinone (HPO) iron chelator class exhibits profound structure-activity relationships where even minor alkyl substitutions dramatically alter pharmacokinetics, metabolism, and safety profiles. While deferiprone (CP20, dimethyl-HPO) is clinically approved for iron overload disorders, its diethyl homolog CP94 displays fundamentally different properties: in rats, CP94 caused lethal respiratory failure whereas CP20 did not [1]; in biofilms, CP94 stimulates Pseudomonas aeruginosa growth while CP20 inhibits it [2]; and in photodynamic therapy, CP94 enhances protoporphyrin IX accumulation whereas the alternative chelator dexrazoxane shows inferior efficacy [3]. Furthermore, the risk of opportunistic mucormycosis associated with deferoxamine is absent with CP94 [4]. These findings underscore that simple class-based substitution cannot be assumed and that compound-specific evidence must guide procurement decisions for research applications.

Quantitative Differentiation of CGP 46700 (CP94) vs. Deferiprone, Deferoxamine, and Dexrazoxane


Superior In Vivo Iron-Clearing Efficiency of CP94 vs. CP20 in Primate Model

In an iron-loaded Cebus monkey model, orally administered CP94 exhibited a total iron output efficiency of 7.4%, significantly outperforming the dimethyl analog deferiprone (CP20) which achieved only 2.1% efficiency under identical conditions [1]. Iron balance studies further demonstrated that CP94 maintained animals in negative iron balance, whereas CP20 had little impact [1].

Iron Overload Transfusional Hemosiderosis Oral Chelation Therapy

Absence of Rhizopus Growth Stimulation with CP94: Safety Differentiation vs. Deferoxamine

In vitro, the ferric complex of deferoxamine (DFO) stimulated Rhizopus microsporus growth sevenfold (P < 0.0001), whereas the ferric complex of CP94 produced no significant growth stimulation [1]. Radioiron uptake by R. microsporus was 100-fold higher from 55Fe-DFO than from 55Fe-CP94 or 55Fe-L1 [1]. In a guinea pig model, DFO administration shortened survival (P < 0.05), while CP94 or L1 did not affect survival [1].

Mucormycosis Risk Antifungal Safety Chelator Comparison

Enhanced Protoporphyrin IX Accumulation in PDT: CP94 Outperforms Dexrazoxane

Coincubation of A431 squamous carcinoma cells with aminolevulinic acid (ALA), methyl aminolevulinate (MAL), or hexyl aminolevulinate (HAL) plus CP94 resulted in significantly greater accumulation of the photosensitizer protoporphyrin IX (PpIX) compared to coincubation with the alternative iron chelator dexrazoxane [1]. PpIX fluorescence was monitored hourly over 6 hours, with CP94 consistently outperforming dexrazoxane across all prodrug combinations [1].

Photodynamic Therapy Protoporphyrin IX Fluorescence Guided Resection

Divergent Biofilm Behavior: CP94 Stimulates P. aeruginosa Biofilm Formation Unlike Deferiprone

In planktonic cultures, both deferiprone (DFP/CP20) and CP94 exhibited moderate antimicrobial activity against P. aeruginosa by limiting free iron availability [1]. However, in biofilm-grown cells, CP94 stimulated biofilm formation at high concentrations, whereas DFP inhibited biofilm development [1]. This divergent behavior led to the discovery that P. aeruginosa expresses a biofilm-specific transport protein that recognizes CP94 but not the closely related DFP, enabling CP94 to act as an iron carrier and exhibit antimicrobial synergy with gallium and copper [1].

Biofilm Pseudomonas aeruginosa Antimicrobial Iron Chelation

Blood-Brain Barrier Permeation Profile: CP94 vs. CP20 and CP40

Microdialysis studies in rats demonstrated that both CP94 and CP20 rapidly enter the brain, with detectable levels in dialysate within 0–7 minutes post-injection [1]. The extent of unbound distribution (Kp,uu) in the frontal cortex was 1.1 for CP94 and 0.9 for CP20, with lateral ventricle values of 1.6 and 1.2, respectively, indicating passive diffusion across the blood-brain barrier [1]. However, CP94 administration caused lethal respiratory failure in rats, whereas CP20 did not, highlighting a critical toxicity divergence despite similar CNS penetration [1]. CP40 showed limited distribution (Kp,uu = 0.2) due to active efflux [1].

Blood-Brain Barrier CNS Iron Chelation Pharmacokinetics

Comparative Iron Mobilization from Heart Cells: CP94 Matches DFO at High Concentration

In iron-loaded rat heart cells, CP94 (DEHP), deferiprone (DMHP), and deferoxamine (DF) all achieved equivalent iron removal and restoration of sarcolemmal enzyme activity (5'-nucleotidase and Na,K-ATPase) at a concentration of 1.0 mmol/L [1]. However, at 0.1 mmol/L, both CP94 and deferiprone were less effective than DFO in iron mobilization and enzyme recovery [1]. This concentration-dependent efficacy reflects the stoichiometric advantage of hexadentate DFO (1:1 iron binding) over bidentate chelators requiring a 3:1 molar ratio [1].

Cardiomyocyte Iron Overload Sarcolemmal Enzyme Recovery Bidentate vs. Hexadentate Chelation

High-Value Research and Industrial Application Scenarios for CGP 46700 (CP94)


Primate Models of Transfusional Iron Overload Requiring High Oral Chelation Efficiency

In Cebus monkey models of iron overload, CP94 demonstrated a total iron output efficiency of 7.4%, 3.5-fold higher than deferiprone (CP20) at 2.1% [1]. For studies where oral bioavailability and robust iron clearing are paramount, CP94 provides a quantitatively superior alternative to CP20, maintaining negative iron balance in iron-loaded primates [1].

Photodynamic Therapy Enhancement and Fluorescence-Guided Resection Research

CP94 consistently outperforms dexrazoxane in augmenting protoporphyrin IX (PpIX) accumulation across ALA, MAL, and HAL prodrugs in human squamous carcinoma and glioma cells [2]. This property makes CP94 the chelator of choice for protocols aiming to maximize PpIX-mediated photodynamic cell killing or improve tumor contrast in fluorescence-guided resection [2].

Pseudomonas aeruginosa Biofilm Physiology and Antimicrobial Trojan Horse Studies

Unlike deferiprone which inhibits P. aeruginosa biofilm formation, CP94 stimulates biofilm growth and is recognized by a biofilm-specific transport protein, enabling it to deliver toxic metals (gallium, copper) into the biofilm [3]. CP94 is uniquely suited for investigations into biofilm-specific iron acquisition pathways and for developing metal-chelate antimicrobial strategies against P. aeruginosa [3].

Studies Requiring Iron Chelation Without Mucormycosis Risk Confounding

Deferoxamine (DFO) ferric complex stimulates Rhizopus growth sevenfold and increases iron uptake 100-fold, whereas CP94 ferric complex does not stimulate fungal growth or uptake [4]. In animal models, DFO shortens survival during Rhizopus infection while CP94 does not [4]. For experiments where opportunistic fungal infection is a concern, CP94 provides a safer chelation alternative devoid of DFO's mucormycosis-promoting liability [4].

Quote Request

Request a Quote for CGP 46700

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.